molecular formula C20H22ClN3O6S B2690262 N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate CAS No. 1351614-31-7

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

Cat. No. B2690262
M. Wt: 467.92
InChI Key: MRAWVMWIPLHISN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C20H22ClN3O6S and its molecular weight is 467.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Microwave-Assisted Synthesis for Biological Applications : Research has developed ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, obtained from ethyl piperazine-1-carboxylate through several steps, showcasing antimicrobial, antilipase, and antiurease activities. This study demonstrates the versatility of piperazine derivatives in synthesizing compounds with significant biological activities (Başoğlu et al., 2013).

Chemistry of Iminofurans : The reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, to yield N,N′-disubstituted piperazine derivatives, showcases the chemical versatility and potential for generating novel compounds (Vasileva et al., 2018).

Antimicrobial and Antiviral Activities : A study synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. This highlights the potential of piperazine derivatives in the development of new antiviral and antimicrobial agents (Krishna Reddy et al., 2013).

Antipsychotic Agents Development

Allosteric Enhancers of the A1 Adenosine Receptor : The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor indicate the potential therapeutic applications of piperazine derivatives in treating neurological disorders (Romagnoli et al., 2008).

Antipsychotic Activity and Side Effect Profile : A study on heterocyclic analogues of 1192U90, including those with piperazine butyl benzamide structures, demonstrated potent in vivo activities comparable to established compounds with significantly lower activity in models predictive of extrapyramidal side effects. This research contributes to the development of antipsychotic agents with improved safety profiles (Norman et al., 1996).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S.C2H2O4/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAWVMWIPLHISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate

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